molecular formula C13H18ClFN2 B1425587 {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1275986-99-6

{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine

Cat. No.: B1425587
CAS No.: 1275986-99-6
M. Wt: 256.74 g/mol
InChI Key: UJYCAZKOJAQSRZ-UHFFFAOYSA-N
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Description

{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine is a chemically synthesized amine derivative that features a piperidine core substituted with a 2-chloro-6-fluorobenzyl group and an aminomethyl functional group. This structure makes it a valuable building block in medicinal chemistry and pharmaceutical research . The presence of both chloro and fluoro substituents on the aromatic ring enhances the compound's reactivity and can significantly influence its binding affinity in molecular interactions, which is crucial for developing biologically active compounds . Compounds with this benzylpiperidinylmethanamine scaffold are of significant interest in drug discovery for their potential as key intermediates in the synthesis of molecules that target enzymes and receptors . The well-defined synthetic pathway for related analogues ensures high purity and consistency, supporting its use in rigorous research and development processes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17/h1,4-5,10H,2-3,6-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYCAZKOJAQSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorofluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a chlorofluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution : The presence of the chlorofluorophenyl group allows for further functionalization.
  • Oxidation and Reduction : These reactions can modify the compound to yield derivatives with different properties.

Biology

In biological research, {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine is investigated for its potential interactions with biological targets:

  • Receptor Binding Studies : The compound may interact with specific receptors, influencing their activity and providing insights into receptor pharmacology.
  • Enzyme Inhibition : It can be used to study enzyme kinetics and inhibition mechanisms, which is crucial in drug discovery.

Pharmaceutical Development

The compound's unique properties make it a candidate for developing new pharmaceuticals. Its dual halogen substitution may enhance binding affinity to certain biological targets, improving pharmacokinetic profiles compared to similar compounds.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its versatility allows for optimization in large-scale synthesis processes.

Mechanism of Action

The mechanism of action of {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine (CAS: 1249384-70-0)
  • Structure : The benzyl group is replaced with a 6-chloropyridin-3-yl moiety, and the methanamine is at the 4-position of the piperidine.
  • Molecular Formula : C₁₂H₁₈ClN₃
  • Molecular Weight : 247.75 g/mol
  • Key Differences: Aromatic ring substitution (pyridine vs. Position of the methanamine group (4-yl vs. 3-yl) may influence conformational flexibility and receptor binding .
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine (CAS: 1334148-05-8)
  • Structure : Features a 3-chlorophenyl group at the 2-position of the piperidine and an additional methyl group on the nitrogen.
  • Molecular Formula : C₁₃H₁₉ClN₂
  • Molecular Weight : 238.76 g/mol
  • Substituent position on the aromatic ring (3-chloro vs. 2-chloro-6-fluoro) may affect target selectivity .
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride (CAS: 1261231-74-6)
  • Structure : Incorporates a pyrimidine ring with chloro and methylsulfanyl substituents.
  • Molecular Formula : C₁₀H₁₅ClN₄S·HCl
  • Molecular Weight : 303.24 g/mol (hydrochloride salt)
  • Key Differences: Heteroaromatic pyrimidine ring introduces distinct electronic and solubility profiles.
{1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride
  • Structure : Substituted with a 1,2,4-oxadiazole ring and a tert-butyl group.
  • Molecular Formula: Not explicitly stated (estimated C₁₄H₂₅Cl₂N₃O)
  • Key Differences :
    • Oxadiazole ring provides hydrogen-bond acceptor sites, influencing receptor interactions.
    • Tert-butyl group increases steric bulk, which may reduce off-target effects .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data
Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted) LogP (Estimated)
1275986-99-6 (Target Compound) C₁₃H₁₇ClFN₂ 260.74 2-Chloro-6-fluorobenzyl, piperidin-3-yl Moderate (free base) 2.8
1249384-70-0 C₁₂H₁₈ClN₃ 247.75 6-Chloropyridin-3-yl, piperidin-4-yl High (polar pyridine) 1.9
1334148-05-08 C₁₃H₁₉ClN₂ 238.76 3-Chlorophenyl, 1-methylpiperidin-3-yl Low (hydrophobic) 3.2
1261231-74-6 (hydrochloride) C₁₀H₁₅ClN₄S·HCl 303.24 Pyrimidine, methylsulfanyl High (salt form) 2.5
{1-[(5-tert-Butyl-oxadiazol-3-yl)methyl]... C₁₄H₂₅Cl₂N₃O (est.) ~350.0 (dihydrochloride) Oxadiazole, tert-butyl High (salt form) 2.1
Pharmacological Insights :
  • Target Compound: The 2-chloro-6-fluoro substitution may enhance binding to σ receptors or monoamine transporters, common targets for CNS disorders .
  • Pyridine Derivative (1249384-70-0) : Polar pyridine ring could improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .
  • Pyrimidine Derivative (1261231-74-6) : Methylsulfanyl group may confer resistance to oxidative metabolism, extending half-life .

Biological Activity

{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine is a chemical compound that has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound features a piperidine ring substituted with a chlorofluorophenyl group and a methanamine group. Its molecular formula is C13H18ClFN2C_{13}H_{18}ClFN_2 with a molecular weight of approximately 248.75 g/mol.

IUPAC Name

The IUPAC name for this compound is this compound.

Structural Representation

InChI InChI 1S C13H18ClFN2 c14 12 4 1 5 13 15 11 12 9 17 6 2 3 10 7 16 8 17 h1 4 5 10H 2 3 6 9 16H2\text{InChI }\text{InChI 1S C13H18ClFN2 c14 12 4 1 5 13 15 11 12 9 17 6 2 3 10 7 16 8 17 h1 4 5 10H 2 3 6 9 16H2}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of similar piperidine derivatives. For instance, compounds with halogen substitutions on the aromatic ring have shown significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Activity

A study evaluated several piperidine derivatives for their antibacterial efficacy. The results indicated that compounds with halogen substituents, including chlorofluorophenyl groups, exhibited notable inhibition against Gram-positive and Gram-negative bacteria. For example:

  • E. coli : MIC values ranged from 0.0048 mg/mL to 0.0195 mg/mL.
  • Bacillus mycoides : MIC values were similarly low, indicating strong antibacterial potential .

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes within microbial cells. The presence of both chlorine and fluorine atoms enhances its binding affinity to these targets, potentially leading to greater efficacy in disrupting microbial functions.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as enzyme inhibitors. The modulation of enzyme activity can lead to altered metabolic pathways in target organisms, which can be beneficial in therapeutic applications against infections.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
{1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methanamineStructureModerate antibacterial activity
{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}methanamineStructureStrong antifungal properties
{1-[(2-Bromophenyl)methyl]piperidin-3-yl}methanamineStructureSignificant enzyme inhibition

The unique combination of chlorine and fluorine in this compound may provide enhanced pharmacokinetic properties compared to its analogs.

Q & A

Q. Optimization Strategies :

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Solvent Screening : DMSO improves solubility of aromatic intermediates, while THF reduces side reactions .
  • Temperature Control : Lower temperatures (40–50°C) minimize decomposition of sensitive intermediates .

Q. Table 1: Comparison of Synthetic Methods

MethodReagentSolventTemp (°C)Yield (%)Reference
A2-Chloro-6-fluorobenzyl bromideDMF8065–70
B2-Chloro-6-fluorobenzyl chlorideAcetonitrile6050–55

What advanced analytical techniques are used to confirm the molecular structure and purity of this compound?

Basic Research Focus
Key techniques include:

  • Mass Spectrometry : ESI-MS or HR-ESI-MS to confirm molecular weight (e.g., observed m/z 283.1 [M+H]⁺) and isotopic patterns matching Cl/F .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for the 2-chloro-6-fluorophenyl group) .

Q. Advanced Applications :

  • 2D NMR (COSY, NOESY) : Resolves stereochemical ambiguities in the piperidine ring .
  • X-ray Crystallography : Determines absolute configuration using single-crystal diffraction (SHELX software for refinement) .

How can researchers address discrepancies in pharmacological activity data among structural analogs?

Advanced Research Focus
Discrepancies often arise from stereochemistry or impurity profiles. Methodological solutions include:

  • Chiral HPLC : Separates enantiomers (e.g., using Chiralpak AD-H column) to assess individual bioactivity .
  • Metabolite Profiling : LC-MS/MS identifies degradation products interfering with assays .
  • Docking Studies : Computational modeling (e.g., AutoDock) correlates structural variations with target binding (e.g., CFTR or kinase targets) .

What strategies are employed to optimize reaction yields in large-scale synthesis?

Q. Advanced Research Focus

  • Continuous Flow Reactors : Enhances mixing and heat transfer for exothermic alkylation steps .
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratio, solvent volume) to maximize yield .
  • In-line Analytics : FTIR or Raman spectroscopy monitors reaction progress in real time .

How can structural ambiguities in NMR data be resolved for this compound?

Advanced Research Focus
Ambiguities in aromatic or piperidine proton assignments are addressed via:

  • Variable Temperature NMR : Identifies dynamic rotational barriers in the benzyl-piperidine linkage .
  • Isotopic Labeling : ¹⁹F NMR tracks fluorine environments to confirm substitution patterns .
  • DFT Calculations : Predicts chemical shifts using Gaussian software to validate experimental data .

What in vitro assays are recommended for evaluating the biological activity of this compound?

Q. Advanced Research Focus

  • Kinase Inhibition Assays : Use TR-FRET (Time-Resolved FRET) for IC₅₀ determination against targets like PI3Kα .
  • Membrane Transport Studies : Ussing chamber assays for CFTR modulation, with corrections for chloride interference .
  • Cytotoxicity Screening : MTT assays on HEK293 or HeLa cells, with LC-MS validation of compound stability in media .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine
Reactant of Route 2
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{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine

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